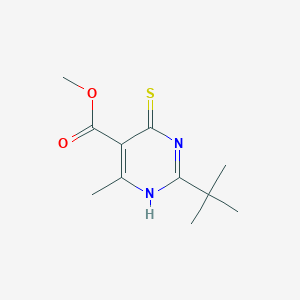
Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate, also known as M2TBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in cancer cell proliferation and survival. Specifically, Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate has been shown to inhibit the activity of thymidylate synthase, an enzyme essential for DNA synthesis and repair, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells, while having little to no effect on normal cells. Additionally, Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate has been found to inhibit tumor growth and metastasis in animal models of breast and lung cancer. These findings suggest that Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate may have potential as a therapeutic agent for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate is its high potency and selectivity against cancer cells, making it a promising candidate for further development as a therapeutic agent. However, the synthesis of Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate is complex and time-consuming, which may limit its use in large-scale experiments. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate.
Direcciones Futuras
There are several future directions for the study of Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate, including the development of more efficient synthesis methods, the exploration of its potential applications in other fields, such as materials science and organic synthesis, and the investigation of its mechanism of action and potential side effects in vivo. Additionally, further studies are needed to optimize the dosage and administration of Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate for potential clinical use.
Métodos De Síntesis
Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate can be synthesized through a multistep process involving the reaction of tert-butyl acetoacetate with thiourea, followed by the addition of methyl iodide and sodium hydroxide. The resulting product is then treated with acetic anhydride and hydrochloric acid to obtain Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate in high yield and purity.
Aplicaciones Científicas De Investigación
Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate has been extensively studied for its potential applications in various fields, including drug discovery, materials science, and organic synthesis. In drug discovery, Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate has been found to possess antifungal, antibacterial, and antiviral properties, making it a promising candidate for the development of novel therapeutic agents.
Propiedades
IUPAC Name |
methyl 2-tert-butyl-6-methyl-4-sulfanylidene-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-6-7(9(14)15-5)8(16)13-10(12-6)11(2,3)4/h1-5H3,(H,12,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBYIRTZFFOMCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)N=C(N1)C(C)(C)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

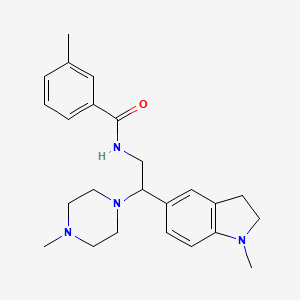
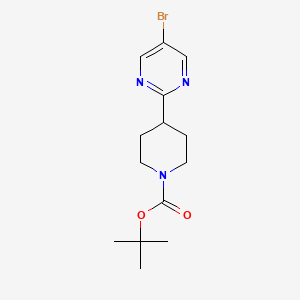
![N-(3,4-dimethoxyphenyl)-2-[(6-phenyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)sulfanyl]acetamide](/img/structure/B2358666.png)

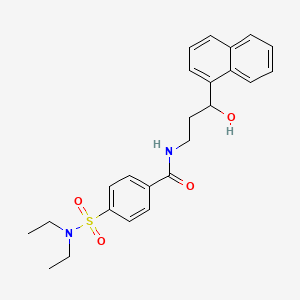
![2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2358672.png)
![Ethyl 5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2358673.png)

![(Z)-5-bromo-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2358676.png)
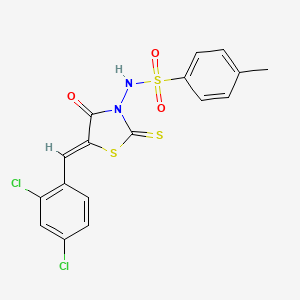
![2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol](/img/structure/B2358680.png)

![4-{4-[5-(3-Pyridinyl)-1,2,4-oxadiazol-3-yl]benzyl}morpholine](/img/structure/B2358682.png)
